molecular formula C32H62N18O7 B14255662 L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline CAS No. 265979-95-1

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline

Cat. No.: B14255662
CAS No.: 265979-95-1
M. Wt: 811.0 g/mol
InChI Key: JHQXFOBRFGZTRM-WLNPFYQQSA-N
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Description

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is a complex peptide compound It consists of multiple ornithine residues linked by diaminomethylidene groups, with an alanyl group at one end and a proline residue at the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline involves multiple steps. The process typically starts with the protection of the amino and carboxyl groups of the amino acids involved. The diaminomethylidene groups are introduced through specific reagents and conditions that facilitate the formation of these linkages. The final step involves the deprotection of the amino and carboxyl groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. The use of solid-phase peptide synthesis (SPPS) techniques would be advantageous, allowing for the efficient assembly of the peptide chain. The process would also include purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of the amino acids, particularly the ornithine residues.

    Reduction: This reaction can reduce any oxidized forms of the compound back to their original state.

    Substitution: This reaction can replace specific groups within the compound with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield modified ornithine residues, while substitution reactions may introduce new functional groups into the peptide chain.

Scientific Research Applications

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline has several scientific research applications:

    Chemistry: Used as a model compound to study peptide bond formation and stability.

    Biology: Investigated for its potential role in cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or as a therapeutic agent itself.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline involves its interaction with specific molecular targets. The diaminomethylidene groups may facilitate binding to certain enzymes or receptors, modulating their activity. The peptide structure allows for specific interactions with proteins, potentially influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine
  • L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucylglycine
  • L-alanyl-N~5~-(diaminomethylidene)-L-ornithinamide

Uniqueness

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is unique due to its extended peptide chain with multiple diaminomethylidene linkages. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

265979-95-1

Molecular Formula

C32H62N18O7

Molecular Weight

811.0 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C32H62N18O7/c1-17(33)23(51)46-18(7-2-12-42-29(34)35)24(52)47-19(8-3-13-43-30(36)37)25(53)48-20(9-4-14-44-31(38)39)26(54)49-21(10-5-15-45-32(40)41)27(55)50-16-6-11-22(50)28(56)57/h17-22H,2-16,33H2,1H3,(H,46,51)(H,47,52)(H,48,53)(H,49,54)(H,56,57)(H4,34,35,42)(H4,36,37,43)(H4,38,39,44)(H4,40,41,45)/t17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

JHQXFOBRFGZTRM-WLNPFYQQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N

Origin of Product

United States

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